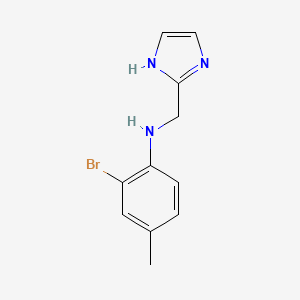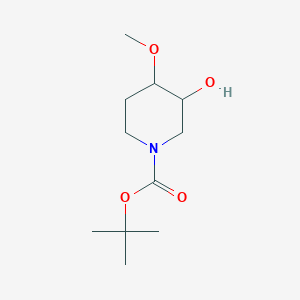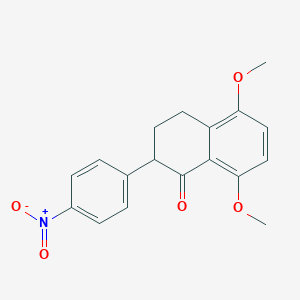
5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups at positions 5 and 8, a nitrophenyl group at position 2, and a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a naphthalene derivative followed by nitration and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or other alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications. Modifications to its structure may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical properties may also make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Nitronaphthalene: A simpler nitro-substituted naphthalene derivative.
5,8-Dimethoxy-1,4-naphthoquinone: A related compound with methoxy groups and a quinone structure.
4-Nitro-1-naphthol: Another nitro-substituted naphthalene derivative with a hydroxyl group.
Uniqueness
5,8-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and nitrophenyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
5,8-dimethoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-10-16(24-2)17-14(15)8-7-13(18(17)20)11-3-5-12(6-4-11)19(21)22/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI Key |
UBRPWJSPDUTAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(C(=O)C2=C(C=C1)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


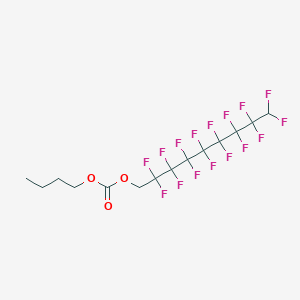

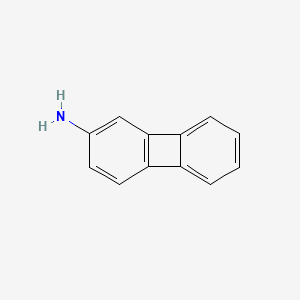
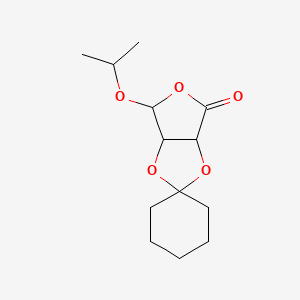
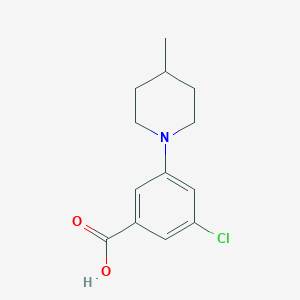
![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)


![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)

![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)

